

what is (S)-1-Boc-3-benzylpiperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Boc-3-benzylpiperazine

Cat. No.: B1593272

[Get Quote](#)

An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine

Abstract

(S)-1-Boc-3-benzylpiperazine, CAS 475272-55-0, is a chiral piperazine derivative of significant strategic importance in modern medicinal chemistry and pharmaceutical development.^[1] Its structure incorporates a piperazine scaffold, a foundational element in numerous bioactive compounds, protected by a tert-butyloxycarbonyl (Boc) group and featuring a stereodefined benzyl substituent at the C3 position. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic and purification protocols, and state-of-the-art analytical characterization methods. Furthermore, it explores the molecule's core application as a versatile chiral building block, particularly in the synthesis of novel therapeutics targeting neurological disorders.^[1] The methodologies and insights presented herein are grounded in established chemical principles to ensure technical accuracy and practical utility in a research and development setting.

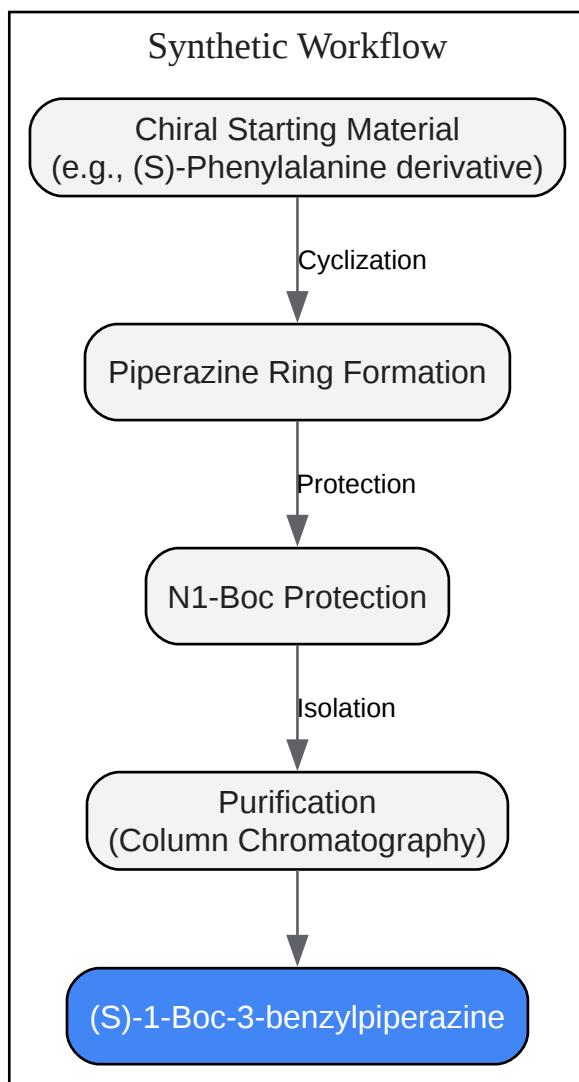
Introduction: The Strategic Value of a Trifunctional Intermediate

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker between different pharmacophoric elements.^[2] **(S)-1-Boc-3-benzylpiperazine** leverages this core structure with three critical functional components, making it an exceptionally valuable intermediate:

- The (S)-Chiral Center: Chirality is fundamental to pharmacology, as enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.[3] The fixed (S)-configuration of this intermediate allows for the stereospecific synthesis of drug candidates, eliminating the need for costly chiral separations later in the development pipeline and ensuring the final product contains only the desired, active enantiomer.[3]
- The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position provides chemical stability and orthogonality.[1] It renders the N1 nitrogen unreactive under a wide range of conditions, directing synthetic modifications to the unprotected N4 nitrogen. Its key advantage is its lability under acidic conditions, allowing for clean and efficient deprotection without compromising other parts of the molecule.
- The Benzyl Group: The benzyl substituent provides steric bulk and lipophilicity, which can be a crucial part of the final pharmacophore or can be used to direct subsequent synthetic steps.

This guide serves as a senior-level resource, explaining not only the protocols for using this compound but also the underlying scientific rationale for each step, empowering researchers to optimize its application in their specific discovery programs.

Section 1: Physicochemical and Structural Properties


(S)-1-Boc-3-benzylpiperazine is typically supplied as a white to yellow solid-liquid mixture.[4] Its structural integrity and purity are paramount for its successful use as a pharmaceutical intermediate. Below is a summary of its key properties.

Property	Value	Source(s)
CAS Number	475272-55-0	[4][5][6]
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	[4][5][6]
Molecular Weight	276.37 g/mol	[4][5][6]
IUPAC Name	tert-butyl (3S)-3-benzylpiperazine-1-carboxylate	[6][7]
Appearance	White to yellow Solid-Liquid Mixture	[4]
Purity	Typically ≥97%	[5][7]
Storage Conditions	2–8 °C under inert gas (Nitrogen or Argon)	[4]
Predicted Boiling Point	379.8 ± 22.0 °C	[4]
Predicted Density	1.066 ± 0.06 g/cm ³	[4]
Predicted pKa	8.45 ± 0.40	[4]

Structural Elucidation: The molecule's stereochemistry is defined by the (S)-configuration at the carbon atom bearing the benzyl group. The Boc group on the N1 nitrogen and the free secondary amine at the N4 position are the key reactive handles for synthetic elaboration.

Section 2: Synthesis and Purification Strategies

The synthesis of **(S)-1-Boc-3-benzylpiperazine** is a multi-step process that requires careful control of reagents and conditions to ensure high yield and enantiomeric purity. The general logic involves the formation of the piperazine ring and subsequent functionalization.

[Click to download full resolution via product page](#)

Figure 1: High-level synthetic workflow for **(S)-1-Boc-3-benzylpiperazine**.

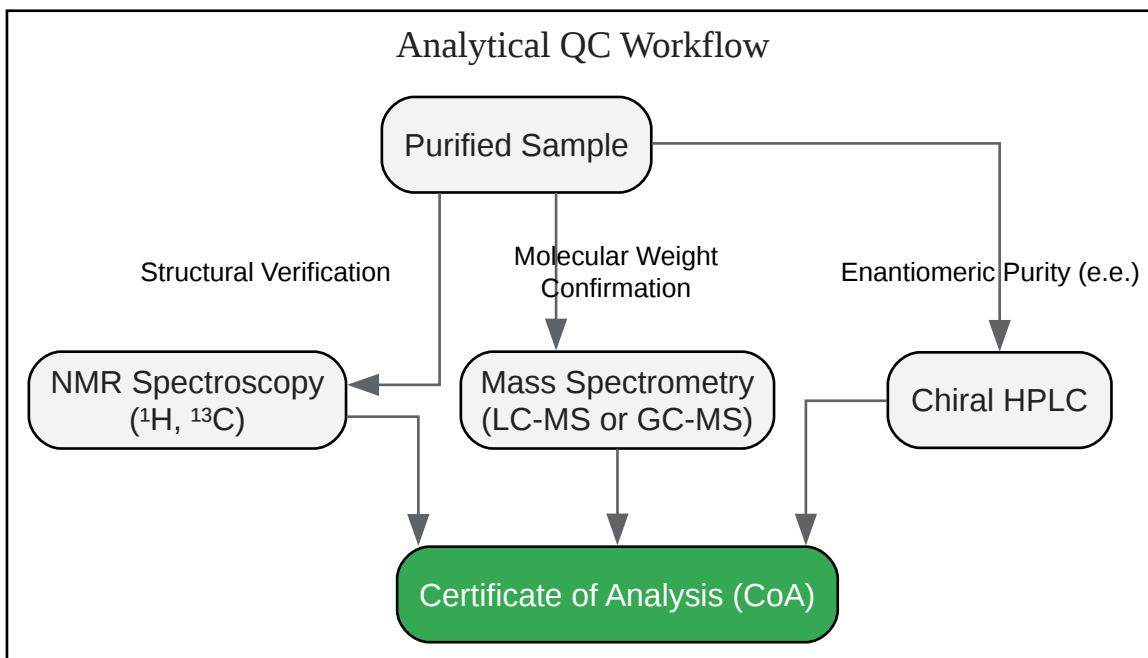
Detailed Experimental Protocol: Representative Synthesis

This protocol describes a common laboratory-scale synthesis. The causality behind each choice is critical for success and scalability.

Objective: To synthesize **(S)-1-Boc-3-benzylpiperazine** from a suitable chiral precursor.

Materials:

- (S)-N-Boc-3-amino-4-phenyl-1-butanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Sodium azide (NaN₃)
- Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Appropriate solvents (DCM, DMF, MeOH)


Step-by-Step Methodology:

- Mesylation of the Primary Alcohol:
 - Dissolve the starting amino alcohol in dichloromethane (DCM) and cool to 0 °C.
 - Add triethylamine (a non-nucleophilic base) to scavenge the HCl byproduct.
 - Slowly add methanesulfonyl chloride (MsCl). The rationale here is to convert the hydroxyl group into a good leaving group (mesylate) for the subsequent cyclization step.
 - Monitor by TLC until the starting material is consumed.
- Intramolecular Cyclization (Piperazine Ring Formation):
 - The crude mesylate is then treated with a base (e.g., sodium hydride) in a polar aprotic solvent like DMF. This promotes an intramolecular SN2 reaction where the nitrogen attacks the carbon bearing the mesylate, displacing it to form the six-membered piperazine ring.
- Boc Protection of the N1 Amine:
 - Dissolve the resulting (S)-3-benzylpiperazine in a suitable solvent like DCM.

- Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine. This reaction selectively protects the more sterically accessible and electronically favorable N1 nitrogen.
- Stir at room temperature and monitor by TLC.
- Work-up and Purification:
 - Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble impurities.
 - Concentrate the organic layer under reduced pressure.
 - Purify the crude product using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the desired product from any side products or unreacted starting materials.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the synthesized material. A multi-technique approach provides a self-validating system for quality control.

[Click to download full resolution via product page](#)

Figure 2: A typical quality control workflow for certifying a batch of **(S)-1-Boc-3-benzylpiperazine**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

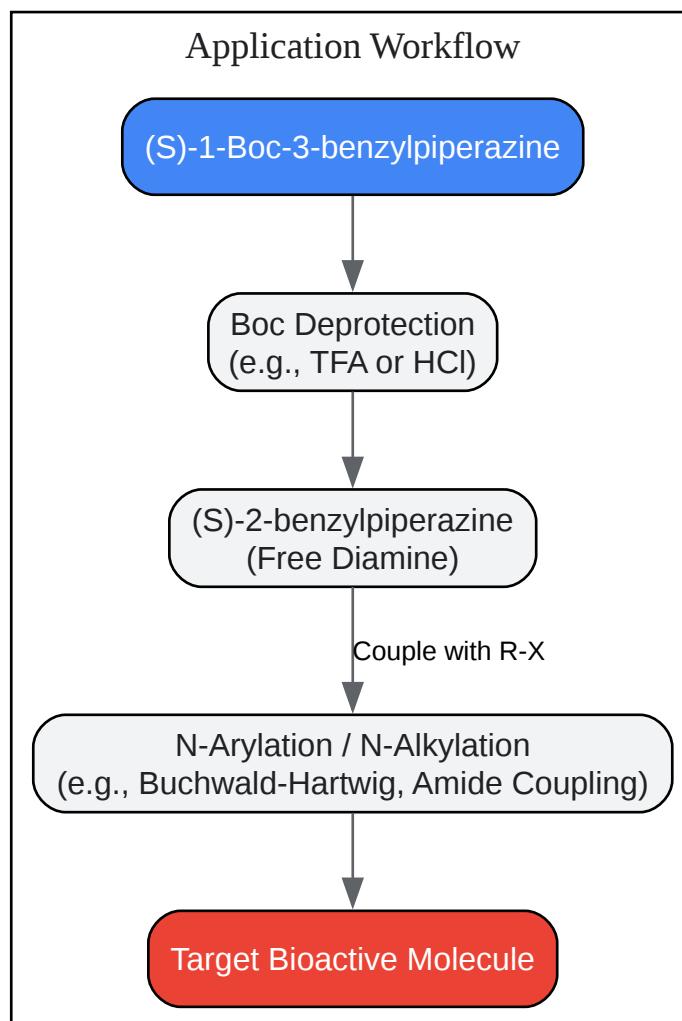
NMR is the cornerstone of structural verification. Due to the partial double-bond character of the carbamate C-N bond and potential for slow piperazine ring inversion, NMR spectra can be complex, sometimes showing broadened peaks or multiple conformers at room temperature.[8] [9]

- ¹H NMR: Provides information on the proton environment. Key expected signals include the tert-butyl protons (singlet, ~1.4 ppm), the benzyl aromatic protons (multiplet, ~7.2-7.4 ppm), and the diastereotopic protons of the piperazine ring and benzylic CH₂ group.
- ¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl of the Boc group (~155 ppm), the aromatic carbons, and the aliphatic carbons of the piperazine ring are expected.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This technique is non-negotiable for confirming the enantiomeric excess (e.e.) of the product.

Objective: To separate and quantify the (S) and (R) enantiomers.


- Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, etc.).
- Mobile Phase: An isocratic mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.
- Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).
- Analysis: The e.e. is calculated from the relative peak areas of the two enantiomers. For use in GMP synthesis, an e.e. of >99% is typically required.

Analytical Technique	Expected Result	Purpose
¹ H NMR (CDCl ₃ , 300 MHz)	δ ~7.3 (m, 5H, Ar-H), ~4.0 (br s, 1H), ~2.9 (m, 4H), ~2.6 (m, 2H), ~1.45 (s, 9H, Boc)	Structural Confirmation
Mass Spec (ESI+)	m/z = 277.19 [M+H] ⁺	Molecular Weight Verification
Chiral HPLC	>99% peak area for the (S)-enantiomer	Enantiomeric Purity

Section 4: Applications in Drug Discovery and Development

The primary utility of **(S)-1-Boc-3-benzylpiperazine** is as a functionalized scaffold for building more complex target molecules.^[1] The synthetic strategy almost always involves two key

steps: deprotection of the Boc group followed by functionalization of the newly liberated secondary amine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]
- 3. bocsci.com [bocsci.com]
- 4. (S)-1-Boc-3-benzylpiperazine CAS#: 475272-55-0 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. bocsci.com [bocsci.com]
- 7. (S)-1-Boc-3-benzyl-piperazine 97% | CAS: 475272-55-0 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [what is (S)-1-Boc-3-benzylpiperazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593272#what-is-s-1-boc-3-benzylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com